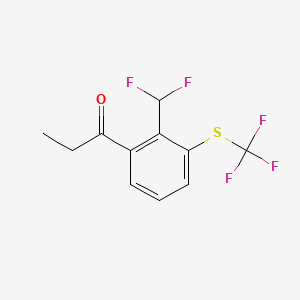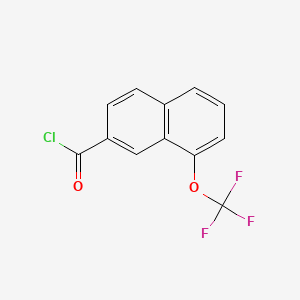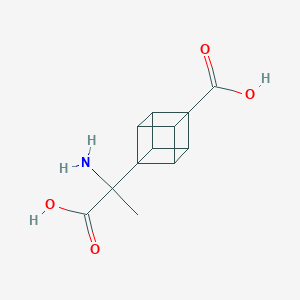
1,3-Bis((4-methoxybenzyl)thio)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis((4-methoxybenzyl)thio)propan-2-one is an organic compound with the molecular formula C19H22O3S2 It is characterized by the presence of two 4-methoxybenzylthio groups attached to a propan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((4-methoxybenzyl)thio)propan-2-one typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then reacted with 1,3-dichloropropan-2-one under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis((4-methoxybenzyl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles like amines or thiols can replace the methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylthio derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis((4-methoxybenzyl)thio)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1,3-Bis((4-methoxybenzyl)thio)propan-2-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its ability to undergo multiple chemical reactions. The compound’s thioether groups may play a role in its biological activity by interacting with thiol-containing enzymes or proteins, potentially leading to the modulation of their functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis((4-methoxyphenyl)methyl)propan-2-one: Similar structure but with phenyl groups instead of benzylthio groups.
1,3-Bis((4-methoxybenzyl)oxy)propan-2-one: Similar structure but with oxy groups instead of thio groups.
Uniqueness
1,3-Bis((4-methoxybenzyl)thio)propan-2-one is unique due to the presence of thioether groups, which can impart different chemical and biological properties compared to its oxygen or phenyl analogs. These thioether groups can participate in unique chemical reactions and interactions, making this compound valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C19H22O3S2 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1,3-bis[(4-methoxyphenyl)methylsulfanyl]propan-2-one |
InChI |
InChI=1S/C19H22O3S2/c1-21-18-7-3-15(4-8-18)11-23-13-17(20)14-24-12-16-5-9-19(22-2)10-6-16/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
UNZGDKXJOSJFDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CSCC(=O)CSCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


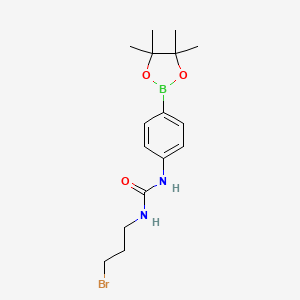




![(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)
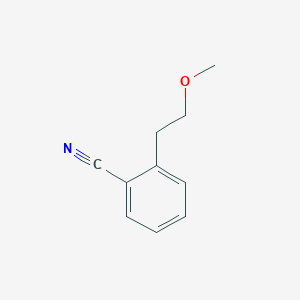

![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)

![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)
